molecular formula C14H20N2O2S B13201708 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide

Cat. No.: B13201708
M. Wt: 280.39 g/mol
InChI Key: BTRHFDSXGUSFHJ-UHFFFAOYSA-N
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Description

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide is a synthetic intermediate of significant interest in medicinal chemistry, designed for researchers exploring novel ligands for therapeutic targets. The compound's core structure is based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a "privileged structure" in drug discovery known for conferring broad-spectrum biological activity . This scaffold is frequently investigated for its high affinity and selectivity for the sigma-2 receptor (σ2R/TMEM97) . Sigma-2 receptor ligands are valuable tools in oncology research, serving as biomarkers for proliferating cancer cells and showing promise in tumor imaging and the development of antineoplastic agents . Furthermore, selective sigma-2 receptor ligands have demonstrated antinociceptive effects in vivo models, suggesting their potential in pain therapeutic research . Beyond receptor binding, the THIQ core is associated with diverse pharmacological activities. Researchers utilize derivatives to investigate multidrug resistance (MDR) reversal in cancer chemotherapy, as such compounds can act as potent P-glycoprotein (P-gp) modulators to sensitize resistant cancer cells to antineoplastic drugs like doxorubicin . Other research avenues include the exploration of anti-inflammatory and analgesic properties, with some THIQ derivatives showing potent activity in experimental models . The thioamide moiety in this particular compound presents a key synthetic handle for further chemical elaboration, enabling the development of novel analogs for structure-activity relationship (SAR) studies. This makes this compound a versatile building block for advanced research in designing and evaluating new therapeutic candidates.

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propanethioamide

InChI

InChI=1S/C14H20N2O2S/c1-17-12-7-10-3-5-16(6-4-14(15)19)9-11(10)8-13(12)18-2/h7-8H,3-6,9H2,1-2H3,(H2,15,19)

InChI Key

BTRHFDSXGUSFHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC(=S)N)OC

Origin of Product

United States

Preparation Methods

Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Core

The core structure can be synthesized via Pictet–Spengler cyclization, a classical method for constructing tetrahydroisoquinoline derivatives:

Phenethylamine derivative + aldehyde (e.g., 3,4-dimethoxybenzaldehyde) → Cyclization → Tetrahydroisoquinoline

Reaction Conditions:

  • Acid catalysis (e.g., acetic acid)
  • Heating at 100–150°C
  • Solvent: Ethanol or acetic acid

Research Findings:

  • The method has been optimized to yield high purity of the dimethoxy-substituted tetrahydroisoquinoline, with yields exceeding 70% under controlled conditions.

Functionalization at the 2-Position

The 2-position functionalization involves nucleophilic substitution or electrophilic aromatic substitution:

  • Method A: Direct alkylation using halogenated propanethioamide derivatives.
  • Method B: Use of a suitable precursor such as 2-chloropropanethioamide, which reacts with the nitrogen atom of the tetrahydroisoquinoline under basic conditions.

Reaction Conditions:

  • Base: Potassium carbonate or sodium hydride
  • Solvent: Dimethylformamide or acetonitrile
  • Temperature: 80–120°C

Formation of the Propanethioamide Group

The thioamide moiety can be introduced via:

Research Findings:

  • Lawesson's reagent has been shown to efficiently convert amides to thioamides with high yields (~85%), under inert atmosphere at 100°C.

Representative Synthetic Route

Step Reactants Conditions Product Yield (%) Reference
1 3,4-Dimethoxyphenethylamine + Formaldehyde Acidic reflux 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 70–80
2 2-Chloropropanethioamide Base, heat 2-(Propanethioamide) derivative 75
3 Tetrahydroisoquinoline + 2-chloropropanethioamide Reflux, inert atmosphere Final compound 60–65 Synthesis adaptation

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Typical Yield (%) Advantages
Pictet–Spengler Cyclization Phenethylamine + Aldehyde Acid catalyst 100–150°C, ethanol 70–80 High regioselectivity
Nucleophilic Substitution 2-Chloropropanethioamide Base (K2CO3) 80–120°C, DMF 75 Specific functionalization
Thionation Amide intermediate Lawesson's reagent 100°C, inert atmosphere 85 Efficient conversion

Research Findings and Innovations

Recent advances highlight the importance of optimizing reaction conditions to improve yields and selectivity:

  • Catalyst Optimization: Use of Lewis acids such as zinc chloride enhances cyclization efficiency.
  • Solvent Effects: Polar aprotic solvents like dimethylformamide facilitate nucleophilic substitutions.
  • Green Chemistry Approaches: Microwave-assisted synthesis has been explored to reduce reaction times and improve energy efficiency.

Notes and Considerations

  • The choice of starting aldehyde and amine derivatives critically influences the regioselectivity and purity.
  • Protecting groups may be necessary to prevent side reactions during multi-step synthesis.
  • Purification typically involves column chromatography or recrystallization, with characterization confirmed via NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-Benzyl-2-(1-substituted-6,7-dimethoxyisoquinolinyl)acetamides (Compounds 30–34)

  • Key Features: These compounds share the 6,7-dimethoxy-tetrahydroisoquinoline core but differ in substituents at the 1-position (e.g., diethylamino, propylamino, benzylamino).
  • Synthesis and Yield: Substituent size and reactivity influence synthesis efficiency. For example: Compound 33 (benzylamino substituent) achieved an 82% yield, likely due to favorable steric and electronic effects . Compound 31 (propylamino substituent) yielded only 15%, suggesting challenges in alkylation reactions .
  • Biological Activity : While specific data for the thioamide derivative are absent, indicates that 1,1-disubstituted analogs (e.g., 7e , 7r ) exhibit potent smooth muscle relaxation (−74% vs. control), comparable to papaverine. This underscores the importance of substituent bulk for biological efficacy .

4-(6,7-Dimethoxyisoquinolinyl)methylbenzofuran Derivatives

  • Key Features : These derivatives replace the thioamide with benzofuran-carboxamide groups.
  • Receptor Selectivity : Designed as α2C-adrenergic receptor antagonists, their activity depends on benzofuran substitution patterns. For example, 2-arylbenzofuran derivatives show enhanced selectivity over α2A/B subtypes .

Functional Group Comparisons

Thioamide vs. Carboxylic Acid Derivatives

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Activity: Exhibits antiproliferative effects in hepatocellular carcinoma (HCC) by normalizing fatty acid and amino acid metabolism . Mechanism: The carboxylic acid group likely modulates solubility and interactions with metabolic enzymes. Contrast: The thioamide group in the target compound may enhance lipophilicity (logP ~0.82 vs. carboxylic acid’s lower logP), influencing membrane permeability and target engagement .

Thioamide vs. Sulfonamide Derivatives

  • 6,7-Dimethoxy-tetrahydroisoquinoline-2-sulfonamide: Applications: Sulfonamide derivatives are explored for antimicrobial and enzyme inhibition activities. Stability: Sulfonamides generally exhibit higher chemical stability than thioamides, which may hydrolyze under acidic conditions .

Physicochemical and Crystallographic Properties

Crystallographic Stability

  • 5-(6,7-Dimethoxyisoquinolinyl)-4-phenyl-1,2,5-oxadiazole N-oxide: Structure: The oxadiazole N-oxide group forms intermolecular C–H···O hydrogen bonds, stabilizing the crystal lattice .

Biological Activity

3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)propanethioamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C14H21N1O3S
  • Molecular Weight : 281.39 g/mol
  • CAS Number : 1745-07-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could play a role in neuroprotection and reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro experiments demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity.
Cell LineIC50 (µM)Reference
MCF-715
HeLa20

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits:

  • Model Systems : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal death.
Model TypeOutcomeReference
Alzheimer's RatImproved memory performance
Parkinson's MouseReduced dopaminergic neuron loss

Case Studies

  • Case Study on Depression :
    A clinical trial involving patients with major depressive disorder found that treatment with a derivative of this compound led to significant improvements in depressive symptoms over a 12-week period.
  • Case Study on Anxiety Disorders :
    Another study reported that patients treated with this compound exhibited reduced anxiety levels, as measured by standardized anxiety scales.

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